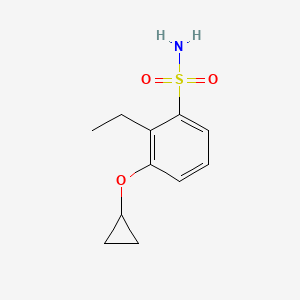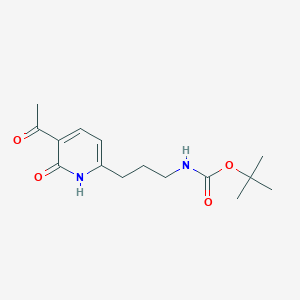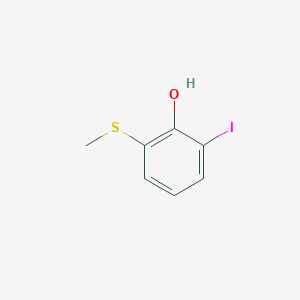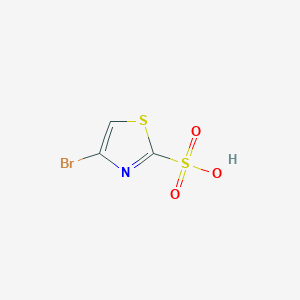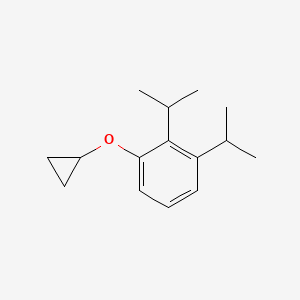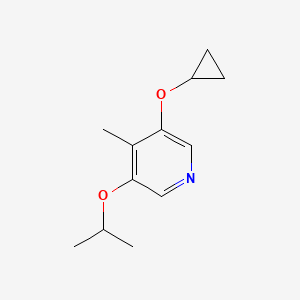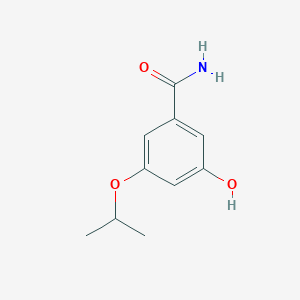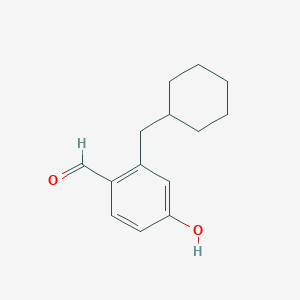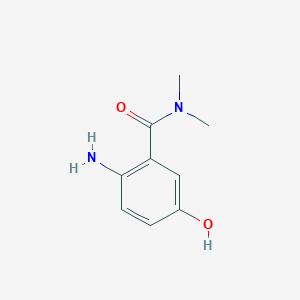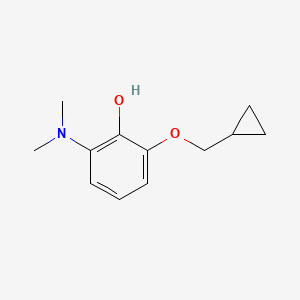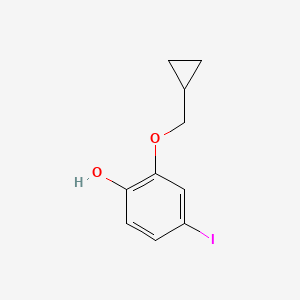
2-(Cyclopropylmethoxy)-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-4-iodophenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the phenol derivative with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-iodophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in drug-receptor interactions.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodophenol: Lacks the cyclopropylmethoxy group, which can affect its solubility and interaction with biological targets.
2-(Cyclopropylmethoxy)-4-bromophenol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-(Cyclopropylmethoxy)-4-iodophenol is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in halogen bonding, enhancing the compound’s potential as a pharmaceutical agent.
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
AJLGZZYUWNVUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



